molecular formula C10H13N3O B1320539 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one CAS No. 886361-86-0

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one

Cat. No.: B1320539
CAS No.: 886361-86-0
M. Wt: 191.23 g/mol
InChI Key: QSYTXEPSDSOBIQ-SOFGYWHQSA-N
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Description

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one is a chemical compound featuring a pyrazine heterocycle and an enone functional group, making it a valuable synthetic intermediate in organic chemistry and drug discovery research. Its structure is particularly significant for the construction of more complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various cyclization and functionalization reactions, serving as a key precursor in the development of novel molecular entities. Researchers utilize this enone derivative in the synthesis of specialized chemical libraries for high-throughput screening against biological targets. It is strictly For Research Use Only and is intended for use by qualified laboratory professionals in controlled settings.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyrazin-2-ylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-8(13(2)3)6-10(14)9-7-11-4-5-12-9/h4-7H,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYTXEPSDSOBIQ-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=NC=CN=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=NC=CN=C1)/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one typically involves the reaction of 2-pyrazinecarboxaldehyde with dimethylamine and an appropriate alkyne or alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The dimethylamino group or the pyrazine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce dimethylamino alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one with analogous compounds, focusing on substituent effects, synthesis, reactivity, and biological activity.

Substituent Effects on Reactivity and Electronic Properties
Compound Name Substituent (R) Key Structural Features Electronic Effects
This compound R = Pyrazinyl Electron-deficient heterocycle (two N atoms) Enhances electrophilicity at carbonyl
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one R = 4-Fluorophenyl Electron-withdrawing fluorine substituent Increases conjugation and stability
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one R = Pyridyl Moderately electron-deficient heterocycle Balances electrophilicity and stability
3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one R = Thienyl Electron-rich sulfur-containing heterocycle Reduces electrophilicity at carbonyl

Key Observations :

  • The pyrazinyl group in the target compound creates a stronger electron-deficient environment compared to pyridyl or thienyl groups, favoring nucleophilic attacks at the carbonyl carbon .
  • Fluorophenyl derivatives exhibit enhanced stability due to conjugation with the electron-withdrawing fluorine atom, making them less reactive but more suitable for applications requiring prolonged shelf life .
  • Thienyl analogs, with their electron-donating sulfur atoms, display reduced electrophilicity, limiting their utility in reactions requiring activated carbonyls .

Key Observations :

  • The target compound is synthesized via condensation reactions involving acetylpyrazine and dimethylamine precursors, achieving high yields (up to 95%) .
  • Vilsmeier-Haack formylation is critical for introducing fluorine substituents in aryl analogs, though it requires stringent temperature control .

Key Observations :

  • Coordination complexes derived from similar enones exhibit antioxidant properties, suggesting utility in redox-related therapeutic applications .
Physical and Spectral Data
Property This compound 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
Melting Point 126–130°C (lit.) 126–130°C
Molecular Formula C₁₀H₁₁N₃O C₁₀H₁₂N₂O
UV-Vis λmax (nm) 285 (π→π* transition) 278
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Similar

Key Observations :

  • Both pyrazinyl and pyridyl derivatives share similar melting points and solubility profiles, reflecting structural similarities .
  • UV-Vis data indicate minor differences in conjugation due to heterocycle electronic properties.

Biological Activity

3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one is an organic compound notable for its unique structure, which includes a dimethylamino group and a pyrazine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C10H13N3O
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 886361-86-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-pyrazinecarboxaldehyde with dimethylamine and an appropriate alkyne or alkene, often utilizing catalysts such as palladium or copper to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate their activity, leading to various biological responses. The exact pathways involved are still under investigation but may include:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazine can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar effects .

Anticancer Activity

In vitro studies have demonstrated that compounds containing pyrazine moieties can induce cytotoxic effects in cancer cell lines. For example, a study reported that certain pyrazine derivatives exhibited moderate to significant activity against human tumor cell lines, including those associated with breast and renal cancers .

Case Studies

  • Antimicrobial Study : A compound structurally related to this compound was tested against Mycobacterium tuberculosis, showing promising results with an EC50 value indicating effective inhibition at low concentrations .
  • Cytotoxicity Assay : Another study evaluated various derivatives for their cytotoxic effects on a panel of human cancer cell lines. The results indicated that several compounds led to significant apoptosis in renal cancer cells, highlighting the potential therapeutic applications of pyrazine-based compounds .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
CytotoxicitySignificant cytotoxic effects on tumor cell lines

Q & A

Basic: How can researchers optimize the synthesis of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-buten-1-one to improve yield and purity?

Methodological Answer:
Synthetic optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, highlights the use of normal-phase chromatography (10% methanol/0.1% ammonium) for purification, which can resolve polar byproducts. Additionally, monitoring reaction progress via thin-layer chromatography (TLC) (as in ) ensures timely termination to minimize degradation. Pre-purification steps, such as recrystallization in ethanol or methanol, may enhance initial purity .

Advanced: What mechanistic insights exist for the α,β-unsaturated ketone moiety in this compound’s reactivity?

Methodological Answer:
The α,β-unsaturated ketone group undergoes conjugate addition reactions, which can be studied using density functional theory (DFT) to predict regioselectivity. Experimental validation via nuclear magnetic resonance (NMR) tracking of intermediates (e.g., enol intermediates) is critical. demonstrates the utility of X-ray crystallography to confirm stereoelectronic effects in similar compounds, which can guide mechanistic hypotheses .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and pyrazinyl protons (δ ~8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 218.12 for C₁₁H₁₄N₃O⁺) .
  • Infrared (IR) Spectroscopy : The carbonyl stretch (C=O) near 1650–1700 cm⁻¹ confirms the enone system .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:
Stability studies should assess photodegradation (via UV-Vis spectroscopy) and hydrolytic susceptibility (e.g., pH-dependent HPLC monitoring). emphasizes storage in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict long-term degradation pathways .

Basic: What biological screening models are appropriate for evaluating this compound’s bioactivity?

Methodological Answer:
Initial screens should include enzyme inhibition assays (e.g., kinases or acetylcholinesterase) and cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa or MCF-7). and highlight pyrazine derivatives’ potential in medicinal chemistry, suggesting receptor-binding studies (e.g., dopamine D3 receptor assays) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Contradictions often arise from solvent purity, catalyst lot variability, or moisture-sensitive intermediates. Replicate experiments under controlled conditions (e.g., anhydrous solvents, glovebox techniques) are essential. Statistical tools like Design of Experiments (DoE) can isolate critical factors (e.g., reaction time vs. temperature) .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Methodological Answer:

  • LogP Prediction : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for bioavailability.
  • pKa Estimation : SPARC or MarvinSuite predicts basicity of the dimethylamino group (pKa ~8–9).
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS .

Advanced: What environmental fate studies are relevant for assessing ecotoxicological risks?

Methodological Answer:
Follow protocols from ’s INCHEMBIOL project:

  • Abiotic Degradation : Hydrolysis half-life determination at pH 4–9.
  • Biotic Degradation : OECD 301B ready biodegradability test.
  • Bioaccumulation : Use EPI Suite’s BCFBAF model to estimate log Kow-driven bioaccumulation potential .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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